molecular formula C15H11N3O2S B6120994 5-(4-hydroxybenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one

5-(4-hydroxybenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one

Cat. No. B6120994
M. Wt: 297.3 g/mol
InChI Key: PLZPUYIPBJNITH-JYRVWZFOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-hydroxybenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one is a chemical compound that has been studied for its potential therapeutic applications. This compound is also known as HAPT and has been found to exhibit anti-inflammatory and anti-cancer properties.

Mechanism of Action

HAPT exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and cancer. HAPT binds to the cysteine residue of the p50 subunit of NF-κB and inhibits its DNA binding activity. This results in the downregulation of pro-inflammatory and pro-cancer genes.
Biochemical and physiological effects:
HAPT has been found to exhibit anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. HAPT has also been found to induce apoptosis in cancer cells and inhibit their proliferation. In addition, HAPT has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

HAPT has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It has been shown to exhibit high potency and selectivity towards NF-κB inhibition. However, HAPT also has some limitations. It has poor solubility in water and requires organic solvents for dissolution. HAPT also has low bioavailability and can be rapidly metabolized in vivo.

Future Directions

For HAPT research include further optimization of the synthesis method, development of novel formulations, evaluation of safety and toxicity, clinical trials, and investigation of combination therapy potential.

Synthesis Methods

HAPT can be synthesized by the reaction of 2-amino-3-pyridinecarboxamide with 4-hydroxybenzaldehyde in the presence of thiosemicarbazide. The reaction mixture is then refluxed in ethanol to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of HAPT.

Scientific Research Applications

HAPT has been studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory and anti-cancer properties. HAPT has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. HAPT has also been found to induce apoptosis in cancer cells and inhibit their proliferation.

properties

IUPAC Name

(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-pyridin-3-ylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c19-12-5-3-10(4-6-12)8-13-14(20)18-15(21-13)17-11-2-1-7-16-9-11/h1-9,19H,(H,17,18,20)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZPUYIPBJNITH-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)N=C2NC(=O)/C(=C/C3=CC=C(C=C3)O)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-hydroxybenzylidene)-2-(3-pyridinylamino)-1,3-thiazol-4(5H)-one

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